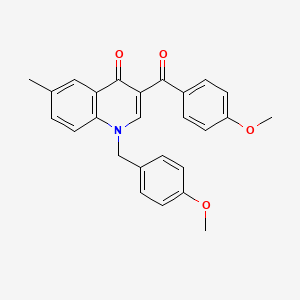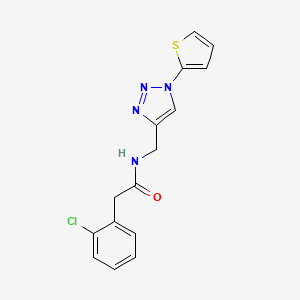
2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a thiophen-2-yl group, and a 1H-1,2,3-triazol-4-yl group attached to an acetamide core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, thiophenyl, and triazolyl groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the triazole group could participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the chlorophenyl, thiophenyl, and triazolyl groups could affect these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds related to 2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have been synthesized and structurally analyzed. For instance, Li Fa-qian et al. (2005) synthesized compounds with antifungal and plant growth regulating activities, using a similar process involving substituted acetophenone, triazole, and phenyl isothiocyanate (Li Fa-qian et al., 2005).
Biological Activities and Applications
- Cholinesterase Inhibition: N. Riaz et al. (2020) reported the synthesis of N-aryl derivatives of a similar compound showing moderate to good activities against acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating diseases like Alzheimer's (N. Riaz et al., 2020).
- Anticancer Activity: L. Yurttaş et al. (2015) found that derivatives of a similar compound exhibited considerable anticancer activity against certain cancer cell lines, suggesting its potential in cancer therapy (L. Yurttaş et al., 2015).
Material Science and Engineering Applications
- DNA-Binding Polymers: Analyn C. Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, potentially useful as a theranostic gene delivery vehicle (Analyn C. Carreon et al., 2014).
Chemical Synthesis and Methodology
- Synthesis of Related Compounds: B. Latli et al. (1995) synthesized a chloroacetanilide herbicide and a dichloroacetamide safener, demonstrating the utility of such compounds in agricultural applications (B. Latli et al., 1995).
Photovoltaic Efficiency and Molecular Docking
- Y. Mary et al. (2020) performed photochemical and thermochemical modeling on benzothiazolinone acetamide analogs, suggesting their potential in dye-sensitized solar cells (DSSCs) and analyzing their non-linear optical activity (Y. Mary et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties: Y. Mabkhot et al. (2016) evaluated the antimicrobial activity of armed thiophene derivatives, indicating the potential of these compounds in developing new antibiotics (Y. Mabkhot et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-11(13)8-14(21)17-9-12-10-20(19-18-12)15-6-3-7-22-15/h1-7,10H,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSLBATPHENCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

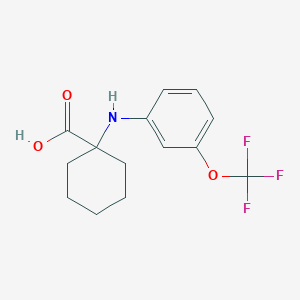
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)
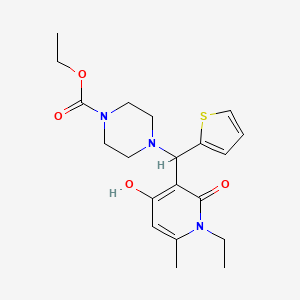
![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)
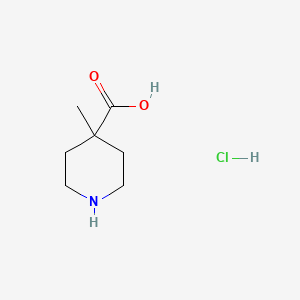
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)

![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
